molecular formula C7H9FO2 B3256020 Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate CAS No. 262851-99-0

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3256020
CAS No.: 262851-99-0
M. Wt: 144.14 g/mol
InChI Key: RVVFAWVQBGJNAA-UHFFFAOYSA-N
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Description

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is a fluorinated bicyclopentane derivative characterized by a rigid [1.1.1]pentane scaffold substituted with a fluorine atom at the 3-position and a methyl ester at the 1-position. This compound has garnered attention in medicinal chemistry and materials science due to its unique steric and electronic properties. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the bicyclopentane core serves as a bioisostere for aromatic or aliphatic moieties, improving target selectivity .

Properties

IUPAC Name

methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVFAWVQBGJNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the bicyclo[1.1.1]pentane structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Fluorinated Derivatives

Fluorination patterns significantly influence physicochemical and synthetic properties. Key analogs include:

Compound Substituents Molecular Weight (g/mol) Synthesis Yield Key Properties
Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate 3-F, 1-COOMe 158.17 (calculated) Not specified High metabolic stability; moderate lipophilicity
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate () 2,2-diF, 3-o-tolyl, 1-COOMe 266.25 42% Increased steric bulk; lower yield due to dual fluorination
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate () 3-CF₃, 1-COOMe 194.15 Commercial (97% purity) Higher electron-withdrawing effect; enhanced chemical stability
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate () 3-F, 1-COOEt 158.17 Not specified Increased lipophilicity (logP ~1.2) vs. methyl ester (logP ~0.8)

Key Observations :

  • Difluoro analogs () exhibit reduced synthetic yields (12–43%) compared to monofluoro derivatives, likely due to challenges in introducing multiple fluorines .
  • Trifluoromethyl substitution () imparts greater steric and electronic effects, making the compound more resistant to enzymatic degradation .
  • Ethyl ester () enhances lipophilicity, which may improve membrane permeability in drug design .

Halogen-Substituted Derivatives

Halogenation impacts reactivity and utility in cross-coupling reactions:

Compound Substituents Molecular Weight (g/mol) Applications
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate () 3-I, 1-COOMe 266.08 () Precursor for Suzuki-Miyaura couplings
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate () 3-Br, 1-COOMe 207.06 Intermediate for nucleophilic substitutions

Key Observations :

  • Iodo derivatives () are pivotal in cross-coupling reactions but require harsh conditions (e.g., H₂SO₄ hydrolysis) for carboxylate formation .
  • Bromo analogs () offer milder reactivity, suitable for stepwise functionalization .

Functional Group Variations

Substituents beyond halogens modulate solubility and biological activity:

Compound Substituents Molecular Weight (g/mol) Key Features
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate () 3-CH₂OH, 1-COOMe 156.18 Enhanced aqueous solubility; prone to oxidation
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate () 3-CHO, 1-COOMe 154.14 Reactive aldehyde for conjugation or further synthesis
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate () 3-CH₂OCF₂H, 1-COOMe 206.19 Improved metabolic stability; ether linkage enhances flexibility

Key Observations :

  • Hydroxymethyl () and aldehyde () derivatives expand utility in peptide synthesis and bioconjugation .
  • Difluoromethoxymethyl () combines fluorine’s stability with ether flexibility, ideal for CNS-targeting drugs .

Aromatic and Heterocyclic Derivatives

Aryl and heterocyclic substituents enhance π-π interactions:

Compound Substituents Molecular Weight (g/mol) Applications
Methyl 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylate () 3-(4-F-C₆H₄), 1-COOMe 234.23 Bioisostere for para-substituted aromatics
Methyl 3-(pyrazolo[1,5-a]pyrimidine-2-carboxamido) derivative () 3-amide, 1-COOMe ~380 (estimated) CFTR modulator candidates; improved solubility

Key Observations :

  • Aryl-substituted analogs () mimic aromatic pharmacophores while reducing metabolic liabilities .
  • Heterocyclic amides () demonstrate tailored solubility for optimizing drug candidates .

Biological Activity

Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (C7H9FO2) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and the presence of a fluorine atom, which enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a highly strained bicyclic structure, which contributes to its reactivity and interaction with biological targets. The fluorine atom plays a critical role in modulating the compound's lipophilicity and binding affinity to enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. The fluorine atom enhances binding affinity, making it a promising candidate for anti-inflammatory therapies .
  • Receptor Modulation : Its unique structure allows it to interact with receptors that are critical in pain and inflammation signaling pathways, potentially leading to analgesic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEnhances activity in peptide derivatives

Case Studies

Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of this compound by comparing it with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an alternative therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity
Research on the anticancer properties revealed that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for new cancer therapies .

Comparative Analysis with Similar Compounds

This compound exhibits distinct biological activities compared to other bicyclo compounds lacking fluorination:

Table 2: Comparison with Similar Compounds

CompoundLipophilicity (cLogP)Biological Activity
Methyl bicyclo[1.1.1]pentane-1-carboxylate3.5Moderate anti-inflammatory
This compound3.3High anti-inflammatory, anticancer
Bicyclo[1.1.1]pentane derivativesVariesLow activity

Q & A

Q. What are the primary synthetic strategies for Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate?

The compound is typically synthesized via multistep routes starting from bicyclo[1.1.1]pentane (BCP) derivatives. A common approach involves functionalizing methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate through bromination (using Br₂ and triphenylphosphine) followed by fluorination or Arbuzov reactions to introduce substituents like fluorine . Alternative one-pot methods using rhodium catalysis (e.g., Rh₂(Oct)₄) enable difluorination of α-allyldiazoacetates, though yields vary (36–43%) depending on substituents .

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming regiochemistry and fluorine placement. For example, ¹H NMR distinguishes bridgehead protons (δ ~2.5–3.5 ppm) and fluorinated substituents .
  • HRMS/FTIR : High-resolution mass spectrometry validates molecular weight, while FTIR confirms functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • X-ray crystallography : Used sparingly due to BCP strain, but available for intermediates like aldehyde derivatives .

Q. What are common derivatives of this compound in medicinal chemistry?

Derivatives include:

  • Amino acids : 3-Fluorobicyclo[1.1.1]pentyl glycine, synthesized via Strecker resolution for bioisosteric replacement in peptides .
  • Carboxamides : E.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS 146038-55-3), used as a building block .
  • Iodo/cyano analogs : Methyl 3-(iodomethyl)-BCP-carboxylate enables further cross-coupling reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral BCP derivatives be achieved?

Enantioselective methods employ chiral resolution strategies. For example, Ulrich and Mykhailiuk’s work uses a Strecker reaction with chiral auxiliaries to produce (S)- and (R)-homo-PBPG amino acids. The process involves kinetic resolution of intermediates like aldehyde 28, followed by enzymatic or chemical separation .

Q. What challenges arise in optimizing catalytic difluorination of bicyclopentanes?

Rhodium-catalyzed one-pot difluorination (e.g., using CF₃TMS/NaI) faces yield limitations (36–43%) due to steric hindrance and competing side reactions. Optimization requires adjusting catalyst loading (e.g., Rh₂(Oct)₄ at 0.5 mol%), solvent polarity, and temperature . Comparative analysis of substituent effects (e.g., aryl vs. thiophene groups) reveals electronic factors influence reaction efficiency .

Q. How does this compound serve as a bioisostere in drug design?

The BCP core mimics tert-butyl or aromatic groups while reducing metabolic liability. For example, 3-fluorobicyclo[1.1.1]pentyl glycine replaces phenylalanine in protease inhibitors, improving pharmacokinetic properties. Stability studies (e.g., microsomal assays) confirm enhanced resistance to oxidative metabolism compared to linear analogs .

Q. What strategies address discrepancies in reported synthetic yields for fluorinated BCPs?

Contradictory yields (e.g., 36% vs. 43% in difluorination ) often stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., bromothiophene) reduce reaction rates.
  • Purification methods : Flash chromatography vs. HPLC impacts recovery rates.
  • Catalyst deactivation : Trace moisture or oxygen degrades Rh₂(Oct)₄. Systematic reproducibility studies using controlled atmospheres (N₂ glovebox) and standardized workup protocols are recommended .

Methodological Guidance

Q. How to functionalize the BCP core for diverse applications?

  • Nucleophilic substitution : Replace bromide intermediates (e.g., compound 26 ) with amines or thiols.
  • Cross-coupling : Suzuki-Miyaura reactions with iodomethyl derivatives (e.g., methyl 3-(iodomethyl)-BCP-carboxylate ).
  • Hydrolysis/Reduction : Convert the ester to carboxylic acid (e.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, CAS 146038-53-1) for further derivatization .

Q. What analytical workflows resolve structural ambiguities in BCP derivatives?

  • Dynamic NMR : Detects restricted rotation in bridgehead substituents.
  • Isotopic labeling : ¹³C/²H studies clarify reaction mechanisms (e.g., fluorine migration during catalysis ).
  • Computational modeling : DFT calculations predict ¹⁹F NMR shifts and regioselectivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
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Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate

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